N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide
Description
N-(2-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide is an acetamide derivative characterized by a 2-chlorophenyl group attached to the nitrogen atom and a 4-methoxyphenylsulfanyl moiety at the α-carbon of the acetamide backbone. The chlorine atom at the ortho position of the phenyl ring and the para-methoxy group on the sulfanyl-substituted aromatic ring contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(4-methoxyphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-11-6-8-12(9-7-11)20-10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTNIIXEZGCJIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide typically involves the reaction of 2-chloroaniline with 4-methoxybenzenethiol in the presence of an acylating agent such as acetic anhydride. The reaction conditions may include:
- Solvent: Common solvents like dichloromethane or ethanol.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a therapeutic effect.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Rings
Chlorophenyl Positional Isomers
- N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]Acetamide: This analog () substitutes the 2-chlorophenyl group with a 4-chlorophenyl ring. Crystallographic studies reveal that the dihedral angle between the pyrimidine and chlorophenyl rings (42.25°) differs significantly from the 67.84° angle observed in its 2-chlorophenyl counterpart (ARARUI; ). Such conformational differences may alter binding affinities to biological targets, such as enzymes or receptors .
- N-(3-Chlorophenyl) Analogs : These compounds exhibit intermediate dihedral angles (59.70°–62.18°), suggesting that chlorine position modulates molecular planarity and intermolecular interactions .
Methoxyphenyl vs. Heterocyclic Sulfanyl Groups
- Triazole-Substituted Analogs: Compounds like 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide (17) and its 4-methoxyphenyl counterpart (18) () replace the 4-methoxyphenylsulfanyl group with a triazole ring.
- Quinazoline-Sulfonyl Derivatives : Compounds 38–40 in feature pyrrolidinyl, piperidinyl, or morpholinyl groups linked to quinazoline-sulfonyl moieties. These showed potent anticancer activity (IC₅₀ < 10 µM against HCT-116 and MCF-7 cells), highlighting the importance of sulfonyl-heterocyclic substituents in anticancer applications .
Antimicrobial and Enzyme Inhibition
- 2-[(2-Aminophenyl)Sulfanyl]-N-(4-Methoxyphenyl)Acetamide (): This analog, with an ortho-aminophenylsulfanyl group, was synthesized for antimicrobial testing.
- Oxadiazole Derivatives : Compound 7a (), containing a 1,3,4-oxadiazole-sulfanyl group, demonstrated enzyme inhibition via mass fragmentation analysis. The electron-withdrawing nature of oxadiazole may enhance stability in biological environments .
Agonist Activity
Physicochemical Properties
- Lipophilicity and Solubility: The para-methoxy group in the main compound likely increases lipophilicity compared to analogs with polar substituents (e.g., amino or hydroxyl groups). For example, 2-[(4-Bromophenyl)Sulfanyl]-N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]Acetamide () has a molar mass of 452.78 g/mol and higher halogen content, which may reduce aqueous solubility .
- Crystallographic Stability : Intramolecular hydrogen bonds (e.g., N–H⋯N in ) stabilize folded conformations in analogs, whereas the main compound’s methoxy group may promote alternative packing modes in crystal lattices .
Biological Activity
N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a chlorophenyl group, a methoxyphenyl group, and a sulfanyl moiety, which contribute to its unique properties and biological interactions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHClNOS
- Molecular Weight: 295.79 g/mol
- CAS Number: 1021229-46-8
Structural Characteristics
| Component | Description |
|---|---|
| Chlorophenyl Group | Contributes to lipophilicity and biological activity |
| Methoxyphenyl Group | Enhances solubility and stability |
| Sulfanyl Moiety | May participate in various biochemical interactions |
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. The compound has shown significant activity against various cancer cell lines, including MCF7 (breast cancer) and HEP2 (laryngeal cancer).
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of related compounds, it was found that derivatives with similar structural motifs exhibited IC values comparable to standard chemotherapeutics such as doxorubicin. For instance, a related compound demonstrated IC values of 9.5 µg/mL against MCF7 cells, indicating potent anticancer activity .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation: The compound may inhibit key enzymes involved in cell cycle regulation.
- Induction of Apoptosis: It has been suggested that the compound activates apoptotic pathways by modulating the expression of proteins such as BAX (pro-apoptotic) and Bcl-2 (anti-apoptotic), leading to programmed cell death .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects. Research indicates that it may downregulate pro-inflammatory cytokines such as IL-6 and COX-2, suggesting potential therapeutic applications in inflammatory diseases .
Key Findings on Biological Activity
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxicity against MCF7 and HEP2 cells with IC values comparable to doxorubicin |
| Mechanism of Action | Induces apoptosis via modulation of BAX and Bcl-2 levels |
| Anti-inflammatory Effects | Downregulates IL-6 and COX-2 expression |
Q & A
Q. What are the established synthetic routes for N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide?
The compound is typically synthesized via nucleophilic substitution or acetylation reactions. For example:
- Acetylation : Reacting a chlorophenylamine derivative with a sulfanyl-acetic acid chloride in the presence of a base (e.g., triethylamine).
- Thioether Formation : Coupling 4-methoxyphenyl thiol with 2-chloroacetamide intermediates under basic conditions.
Evidence from analogous compounds (e.g., N-(4-chloro-2-nitrophenyl) derivatives) highlights the use of acetic anhydride for acetylation and reflux conditions (70–80°C) for optimal yield .
Q. Which analytical techniques are critical for structural characterization?
- X-ray Crystallography : Determines precise bond lengths, angles, and intermolecular interactions. For example, torsion angles of substituents (e.g., nitro groups) can be analyzed to assess planarity .
- NMR Spectroscopy : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups) .
- Mass Spectrometry : Validates molecular weight (e.g., exact mass via HRMS) and fragmentation patterns .
Q. How is purity assessed during synthesis?
- HPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection at 254 nm.
- Melting Point Analysis : Sharp melting points (e.g., 150–160°C) indicate high crystallinity and purity .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved?
Discrepancies in bond lengths or angles (e.g., deviations >0.02 Å) may arise from experimental resolution or thermal motion. Strategies include:
Q. What experimental design considerations optimize reaction yields?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in thioether formation .
- Catalyst Use : Pd/C or CuI catalysts accelerate coupling reactions, reducing side products .
- Temperature Control : Reflux conditions (e.g., 80°C for 6 hours) balance reaction rate and decomposition .
Q. How do substituents influence intermolecular interactions?
Q. What methodologies address low solubility in biological assays?
Q. How are mechanistic pathways for sulfanyl group reactivity elucidated?
- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates (e.g., thiolate anions).
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states and activation energies for substitution reactions .
Data Analysis & Contradictions
Q. How should conflicting bioactivity data be interpreted?
Q. What strategies validate computational predictions of reactivity?
- Isotopic Labeling : Track reaction pathways using deuterated reagents (e.g., D2O for proton exchange studies).
- Synchrotron XRD : High-resolution data (λ = 0.7 Å) refines electron density maps for reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
